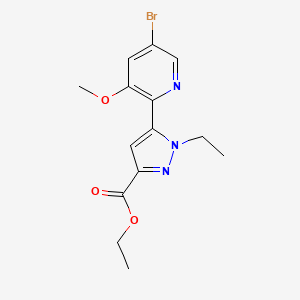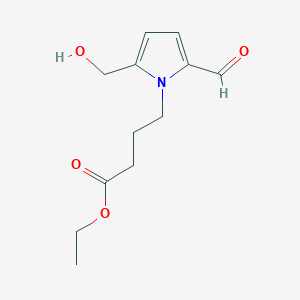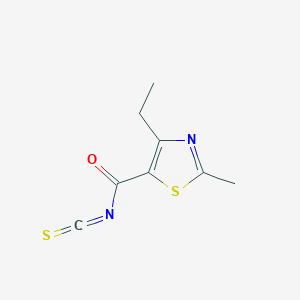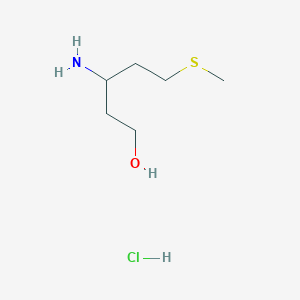
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride is a chemical compound with the molecular formula C6H16ClNOS. It is known for its unique structure, which includes an amino group, a methylsulfanyl group, and a hydroxyl group. This compound is often used in various scientific research applications due to its versatile chemical properties .
Vorbereitungsmethoden
The synthesis of 3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride typically involves several steps. One common method includes the reaction of 3-Amino-5-(methylsulfanyl)pentan-1-ol with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the product .
Analyse Chemischer Reaktionen
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-(methylsulfanyl)pentan-1-olhydrochloride can be compared to other similar compounds, such as:
3-Amino-5-(methylsulfanyl)pentan-1-ol: The non-hydrochloride form of the compound.
3-Amino-5-(methylsulfanyl)pentanoic acid: A related compound with a carboxylic acid group instead of a hydroxyl group.
3-Amino-5-(methylsulfanyl)pentan-1-one: A ketone derivative of the compound.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
1314928-88-5 |
|---|---|
Molekularformel |
C6H16ClNOS |
Molekulargewicht |
185.72 g/mol |
IUPAC-Name |
3-amino-5-methylsulfanylpentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NOS.ClH/c1-9-5-3-6(7)2-4-8;/h6,8H,2-5,7H2,1H3;1H |
InChI-Schlüssel |
MDZHGJNXPSGFGY-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(CCO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3,5-dimethoxyphenyl)methoxy]-2H-pyrazol-3-amine hydrochloride](/img/structure/B13902075.png)
![Tert-butyl 2-(2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13902076.png)

![Tert-butyl 9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13902091.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoate](/img/structure/B13902094.png)
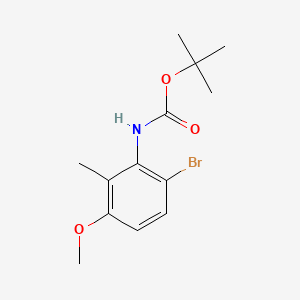
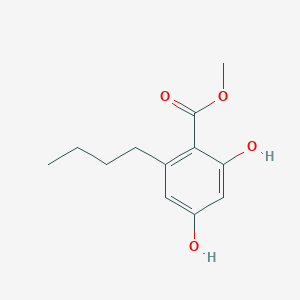
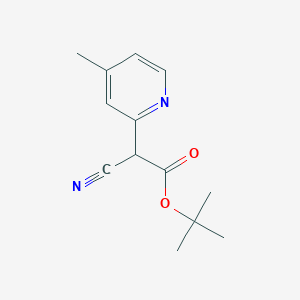
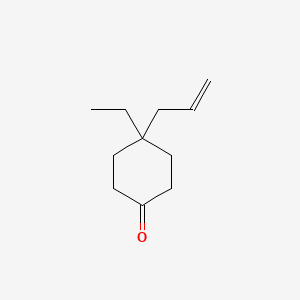
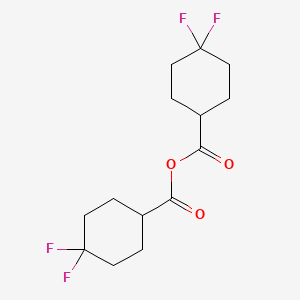
![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
